REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[C:15]1(OB(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[I:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:6]=[CH:7][C:2]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:3][CH:4]=2)=[CH:9][CH:10]=1 |f:2.3.4,^1:34,36,55,74|
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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IC1=CC=C(C=C1)C1=CC=C(C=C1)I
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Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OB(O)O
|
Name
|
|
Quantity
|
12.3 mL
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.085 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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|
Quantity
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76 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The compound was prepared under Suzuki reaction conditions
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Type
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CUSTOM
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Details
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evacuated by a vacuum pump
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Type
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TEMPERATURE
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Details
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The mixed solution was refluxed for 2 days
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Duration
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2 d
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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ADDITION
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Details
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Thereafter, a small amount of distilled water was added
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Type
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FILTRATION
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Details
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the organic layer was filtered three times with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulfate
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Type
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CONCENTRATION
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Details
|
Then, the dichloromethane was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
Purification by silica gel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.245 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |